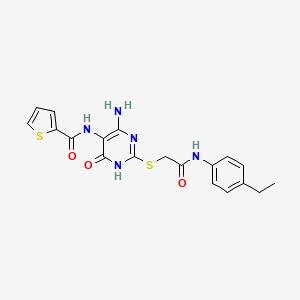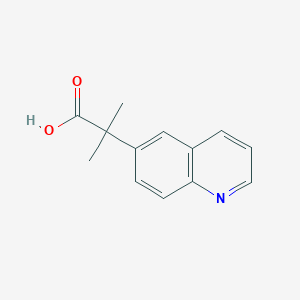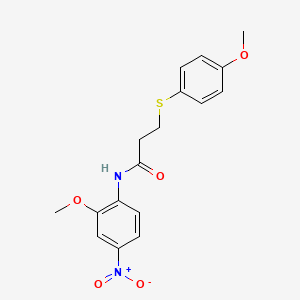
N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic compound. Based on its name, it likely contains functional groups such as amide, nitro, methoxy, and thioether .
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its name. “N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide” likely contains a propanamide backbone with a methoxy-nitrophenyl group attached to the nitrogen atom and a methoxyphenyl group attached to the third carbon atom via a sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure. For example, “N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide” is likely to be a solid under normal conditions due to the presence of multiple polar functional groups .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, as part of the broader category of propanamide compounds, has been explored for its pharmacokinetic and metabolic properties in preclinical studies. Research on a similar compound, S-1 (a selective androgen receptor modulator), in rats revealed insights into its absorption, clearance, distribution, and metabolism, potentially offering parallels for the pharmacokinetics of N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide (Wu et al., 2006).
Spectrophotometric Analysis
The compound's structural analogs have been subjects of spectrophotometric analysis to identify and quantify the drug in pharmaceutical formulations. This methodological approach highlights the potential for N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide to be analyzed similarly in complex matrices, enhancing its application in quality control and pharmacokinetic studies (Rangappa et al., 2000).
Cytotoxicity Evaluation
N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide could potentially share structural features conducive to cytotoxic activity against cancer cells. Derivatives with similar structural motifs have shown promising in vitro cytotoxic properties against various human cancer cell lines, suggesting a potential area of application in anticancer research (Pandey et al., 2020).
Bioactive Constituents Exploration
Compounds with a similar structural framework have been isolated from natural sources and evaluated for their bioactivity, including antimicrobial and enzyme inhibition properties. This suggests that N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide may also hold potential for the discovery of new bioactive agents (Atta-ur-Rahman et al., 1997).
Molecular Structure and Anticancer Properties
Exploration of the molecular structure and potential anticancer properties of compounds structurally similar to N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has been conducted. Such studies involve spectroscopic techniques and quantum chemical calculations, providing a foundational understanding for further research into the compound's therapeutic potential (Pandey et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-13-4-6-14(7-5-13)25-10-9-17(20)18-15-8-3-12(19(21)22)11-16(15)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKDZHCBZYRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2973211.png)
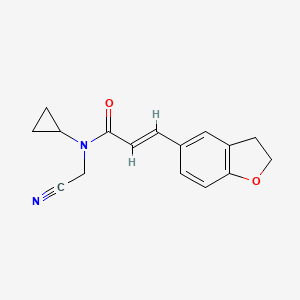
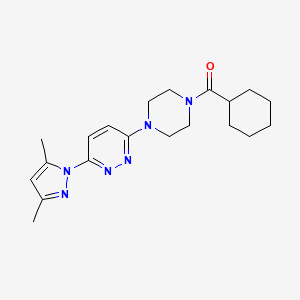
![Ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973215.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973219.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2973220.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate](/img/structure/B2973224.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)
